Propargyl-PEG4-Sulfone-PEG4-acid: A Technical Guide for Researchers
Propargyl-PEG4-Sulfone-PEG4-acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structure, properties, and applications of Propargyl-PEG4-Sulfone-PEG4-acid, a heterobifunctional linker commonly utilized in the development of advanced bioconjugates and targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Core Structure and Properties
Propargyl-PEG4-Sulfone-PEG4-acid is a well-defined, monodisperse polyethylene (B3416737) glycol (PEG) derivative that incorporates three key chemical motifs: a terminal propargyl group, a central sulfone moiety, and a terminal carboxylic acid. This strategic combination of functional groups makes it a versatile tool for covalently linking two different molecular entities.
The presence of two PEG4 (tetraethylene glycol) spacers imparts significant hydrophilicity to the molecule, which can enhance the aqueous solubility of the resulting conjugates.[1] The central sulfone group introduces a polar and metabolically stable linkage, potentially influencing the conformational properties of the linker.
Chemical Structure
The precise chemical structure of Propargyl-PEG4-Sulfone-PEG4-acid is defined by its IUPAC name and CAS number, which ensures unambiguous identification.
IUPAC Name: 1-((3,6,9,12-tetraoxapentadec-14-yn-1-yl)sulfonyl)-3,6,9,12-tetraoxapentadecan-15-oic acid[2] CAS Number: 2055024-41-2[1][2]
Physicochemical Properties
A summary of the key quantitative data for Propargyl-PEG4-Sulfone-PEG4-acid is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C22H40O12S | [1] |
| Molecular Weight | 528.62 g/mol | |
| Purity | Typically >95% | [2] |
| Appearance | Not specified (likely a liquid or waxy solid) | |
| Storage | -20°C | [1] |
Applications in Bioconjugation and Drug Development
The heterobifunctional nature of Propargyl-PEG4-Sulfone-PEG4-acid allows for a two-step, orthogonal conjugation strategy. This is particularly valuable in the synthesis of complex molecules like PROTACs, where a warhead for a target protein and a ligand for an E3 ligase are joined.[3][4][5]
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Propargyl Group: This terminal alkyne is a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[1][3] It allows for the stable ligation to a molecule bearing an azide (B81097) group, forming a triazole linkage.[6]
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Carboxylic Acid Group: The terminal carboxylic acid can be activated to form a stable amide bond with primary amine groups on a target molecule.[1] This reaction is commonly mediated by coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).
The hydrophilic PEG spacers can improve the solubility and pharmacokinetic properties of the final conjugate, while the central sulfone group may offer a degree of conformational rigidity and metabolic stability compared to simple ether linkages.[7]
Experimental Protocols
Amide Bond Formation via EDC/NHS Coupling
This protocol describes the activation of the terminal carboxylic acid of Propargyl-PEG4-Sulfone-PEG4-acid and its subsequent reaction with an amine-containing molecule (e.g., an E3 ligase ligand).
Materials:
-
Propargyl-PEG4-Sulfone-PEG4-acid
-
Amine-containing molecule of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Reaction Buffer (e.g., 0.1 M MES, pH 4.5-6.0 for activation)
-
Coupling Buffer (e.g., PBS, pH 7.2-8.0 for conjugation)
-
Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)
Procedure:
-
Preparation: Bring all reagents to room temperature. Prepare stock solutions of Propargyl-PEG4-Sulfone-PEG4-acid, EDC, and NHS in the chosen anhydrous solvent.
-
Activation: In a reaction vessel, dissolve Propargyl-PEG4-Sulfone-PEG4-acid in the reaction buffer. Add EDC (1.5-2.0 equivalents) and NHS (1.5-2.0 equivalents) to the solution. Allow the activation to proceed for 15-30 minutes at room temperature.[8]
-
Conjugation: Dissolve the amine-containing molecule in the coupling buffer. Add this solution to the activated Propargyl-PEG4-Sulfone-PEG4-acid. The pH may need to be adjusted to 7.2-7.5 for optimal coupling.[9]
-
Reaction: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add the quenching solution to stop the reaction by reacting with any remaining activated carboxylic acids.
-
Purification: Purify the resulting conjugate using an appropriate chromatographic technique (e.g., reverse-phase HPLC, size-exclusion chromatography) to remove unreacted starting materials and byproducts.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between the propargyl group of the Propargyl-PEG4-Sulfone-PEG4-acid conjugate and an azide-containing molecule (e.g., a warhead for a protein of interest).
Materials:
-
Propargyl-functionalized conjugate (from section 3.1)
-
Azide-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Copper ligand (e.g., THPTA or TBTA)
-
Reaction solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)
Procedure:
-
Preparation: Prepare stock solutions of all reagents. A fresh solution of sodium ascorbate should be made immediately before use.[10]
-
Reaction Setup: In a reaction vessel, dissolve the propargyl-functionalized conjugate and the azide-containing molecule (typically in a 1:1.1 to 1:1.5 molar ratio) in the chosen solvent system.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
-
Catalyst Addition: Add the copper ligand (if used), followed by CuSO4 (typically 1-10 mol%).
-
Initiation: Initiate the reaction by adding sodium ascorbate (typically 5-10 equivalents relative to copper).[11]
-
Reaction: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
Purification: Upon completion, purify the triazole-linked product using an appropriate chromatographic method.
Visualizing Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the logical workflows for the synthesis of a PROTAC using Propargyl-PEG4-Sulfone-PEG4-acid and a general bioconjugation scheme.
PROTAC Synthesis Workflow
General Bioconjugation Strategy
PROTAC Mechanism of Action
References
- 1. Propargyl-PEG4-Sulfone-PEG4-Acid - CD Bioparticles [cd-bioparticles.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. chempep.com [chempep.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bis-Sulfone PEG | AxisPharm [axispharm.com]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. jenabioscience.com [jenabioscience.com]
